7-Fluorobenzanthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

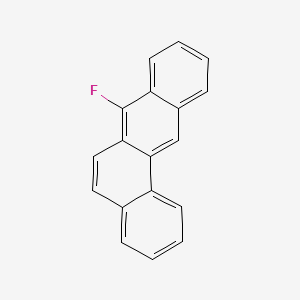

7-Fluorobenzanthracene, also known as this compound, is a useful research compound. Its molecular formula is C18H11F and its molecular weight is 246.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

7-Fluorobenzanthracene is primarily utilized as a model compound in carcinogenicity research. Its structural characteristics allow researchers to investigate the mechanisms through which polycyclic aromatic hydrocarbons induce cancer.

- Mechanism of Action : The compound is known to form DNA adducts, leading to mutations that can initiate carcinogenesis. Studies have shown that exposure to this compound leads to significant increases in mutagenic activity in various biological systems, including bacterial assays like the Ames test .

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

- Case Study: Breast Cancer

In a study focusing on MCF-7 breast cancer cells, this compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity. The compound was found to induce apoptosis and disrupt the cell cycle at the S phase, preventing cancer cell proliferation .

| Parameter | Value |

|---|---|

| Cell Line | MCF-7 |

| IC50 Value | 1.30 µM |

| Mechanism | Induction of apoptosis, Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various bacterial strains.

- Preliminary Findings : The compound shows promising results against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies have indicated that derivatives of this compound exhibit significant inhibition against these pathogens .

Structure-Activity Relationship Studies

The introduction of fluorine into the structure of benz[a]anthracenes has been shown to alter their biological properties significantly. Research into structure-activity relationships has revealed that fluorinated compounds often exhibit enhanced lipophilicity and biological availability, making them suitable candidates for drug development.

- Antimutagenic Properties : Studies have demonstrated that fluorinated derivatives can reduce mutagenicity induced by other compounds like benzo[a]pyrene and sodium azide, suggesting potential protective effects against DNA damage .

Potential Therapeutic Applications

Ongoing research is exploring the therapeutic applications of this compound beyond its anticancer and antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 7-Fluorobenzanthracene in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are widely used due to their sensitivity for polycyclic aromatic hydrocarbons (PAHs). Calibration curves should be constructed using certified reference materials (e.g., fluoranthene or benzo[a]pyrene analogs) to ensure accuracy. Detection limits for fluorinated PAHs are typically in the range of 0.1–10 ng/L, depending on matrix complexity . Sample preparation often involves solid-phase extraction (SPE) to reduce interference from organic matter.

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. Purity should be assessed via HPLC with UV/Vis detection (≥95% purity threshold). For novel compounds, elemental analysis is required to verify stoichiometry. Known compounds should cross-reference CAS registry data and prior literature .

Q. What are the critical parameters for optimizing fluorination reactions in benzanthracene derivatives?

- Methodological Answer : Fluorination efficiency depends on the choice of fluorinating agent (e.g., Selectfluor® or DAST), solvent polarity (e.g., DMF or acetonitrile), and reaction temperature (typically 60–120°C). Monitor reaction progress via thin-layer chromatography (TLC) and optimize quenching conditions to minimize byproducts. Post-reaction, purify using column chromatography with silica gel and a hexane/ethyl acetate gradient .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

- Methodological Answer : Conduct controlled photodegradation and microbial degradation studies under standardized conditions (e.g., ISO 11348 for microbial assays). Compare half-life values across studies by normalizing variables such as pH, temperature, and UV intensity. Use multivariate regression to identify confounding factors (e.g., co-contaminants or matrix effects). Contradictions often arise from differences in experimental design or detection limits; meta-analyses of existing datasets can clarify trends .

Q. What experimental strategies are effective for studying the electrophilic substitution mechanisms of this compound?

- Methodological Answer : Employ density functional theory (DFT) calculations to predict reactive sites, followed by kinetic studies using isotopic labeling (e.g., deuterated solvents). Monitor reaction intermediates via in-situ infrared (IR) spectroscopy. Compare regioselectivity with non-fluorinated analogs to isolate fluorine’s electronic effects. Publish raw kinetic data in supplementary materials to enable reproducibility .

Q. How can researchers design experiments to assess the genotoxic potential of this compound?

- Methodological Answer : Use Ames test (OECD 471) for mutagenicity screening and comet assay (single-cell gel electrophoresis) for DNA damage quantification. Include positive controls (e.g., benzo[a]pyrene) and negative controls (DMSO vehicle). For in vivo studies, adhere to ethical guidelines (e.g., ARRIVE 2.0) and report dose-response relationships with statistical confidence intervals. Conflicting results may arise from metabolic activation differences; use S9 liver homogenate to simulate mammalian metabolism .

Q. Data Synthesis & Reporting

Q. How should researchers synthesize conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Create a centralized database of reported chemical shifts, solvent systems, and instrument parameters (e.g., magnetic field strength). Apply multivariate analysis to identify outliers caused by solvent polarity or impurities. Cross-validate with computational NMR tools (e.g., ACD/Labs or Gaussian). Publish annotated spectra in open-access repositories to facilitate peer validation .

Q. What frameworks are recommended for prioritizing research gaps in fluorinated PAH toxicology?

- Methodological Answer : Use the PICO (Population, Intervention, Comparison, Outcome) framework to structure systematic reviews. For example:

- Population : Aquatic organisms exposed to this compound.

- Intervention : Chronic low-dose exposure.

- Comparison : Non-fluorinated benzanthracene.

- Outcome : Oxidative stress biomarkers.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed studies .

Q. Tables: Key Analytical Parameters

| Parameter | GC-MS | HPLC |

|---|---|---|

| Detection Limit (ng/L) | 0.5–5 | 1–10 |

| Column Type | DB-5MS | C18 Reverse Phase |

| Mobile Phase | N/A | Acetonitrile/Water |

| Reference Standard | Fluoranthene-d10 | Benzo[a]pyrene |

| Matrix Applicability | Soil, Sediment | Water, Biota |

| Data Source |

Eigenschaften

CAS-Nummer |

23683-26-3 |

|---|---|

Molekularformel |

C18H11F |

Molekulargewicht |

246.3 g/mol |

IUPAC-Name |

7-fluorobenzo[a]anthracene |

InChI |

InChI=1S/C18H11F/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H |

InChI-Schlüssel |

DEIJZCZECHSONL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)F |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)F |

Key on ui other cas no. |

23683-26-3 |

Synonyme |

7-FBA 7-fluorobenz(a)anthracene 7-fluorobenzanthracene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.